Psoriasis Treatment: A pyrazolo[3,4-d]pyrimidine derivative exhibited antipsoriatic effects by inhibiting FLT3 [].
Vasorelaxation: Certain compounds stimulate soluble guanylyl cyclase (sGC), leading to vasorelaxation in arteries [, ].
Adenosine Deaminase (ADA) Inhibition: Specific derivatives demonstrated potent ADA inhibitory activity, suggesting potential applications in treating inflammatory bowel disease [].
Future Directions
Drug Delivery: Optimizing drug delivery strategies, such as inhaled delivery for COPD [], can improve treatment efficacy.
Related Compounds
Compound Description: GSK2606414 (7-methyl-5-(1-{[3-(trifluoromethyl)phenyl]acetyl}-2,3-dihydro-1H-indol-5-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine) is a potent and selective first-in-class inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK). [] It exhibits oral bioavailability and has demonstrated in vivo efficacy in inhibiting tumor growth in a human tumor xenograft mouse model. []
Compound Description: This compound represents a 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidine derivative. [] The 4,6-disubstituted 1H-pyrazolo[3,4-d]pyrimidines are an important class of compounds with varied pharmacological activities. []
Relevance: 6-(Chloromethyl)-N,1-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine shares the core pyrazolo[3,4-d]pyrimidine scaffold with 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, emphasizing the significance of this structural motif in medicinal chemistry. []
Compound Description: This compound acts as a multikinase inhibitor, demonstrating potent activity against Src, KDR, and kinases associated with the MAPK signaling pathway. [] It exhibits significant anti-triple negative breast cancer (TNBC) activity both in vitro and in vivo. [] Furthermore, it possesses favorable pharmacokinetic properties and low toxicity. []
Relevance: This compound shares the pyrazolo[3,4-d]pyrimidin-4-amine moiety with 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine. This structural similarity suggests that modifications to the substituents on the pyrazolo[3,4-d]pyrimidine scaffold can lead to variations in target selectivity and pharmacological profiles. []
Compound Description: This compound is a potent FMS-like tyrosine kinase 3 (FLT3) inhibitor. [] It shows significant antipsoriatic effects in a K14-VEGF transgenic mouse model of psoriasis. []
Relevance: This compound, like 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, contains the 1H-pyrazolo[3,4-d]pyrimidin-4-yl moiety. [] This highlights the potential of this core structure for development into therapeutic agents targeting various diseases.
Compound Description: CHMFL-FLT3-122 is a potent and orally available FLT3 kinase inhibitor. [] It exhibits significant antiproliferative activity against FLT3-ITD positive acute myeloid leukemia (AML) cell lines. [] It also shows a good selectivity profile against a panel of kinases and exhibits in vivo efficacy in a xenograft mouse model. []
Relevance: Both CHMFL-FLT3-122 and 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine belong to the 1H-pyrazolo[3,4-d]pyrimidin-4-amine class of compounds. [] The structural similarities between these compounds underscore the importance of this chemical scaffold in developing FLT3 kinase inhibitors.
Compound Description: CHMFL-EGFR-202 is a novel irreversible EGFR mutant kinase inhibitor. [] It demonstrates potent inhibitory activity against EGFR primary mutants (L858R, del19) and the drug-resistant mutant L858R/T790M. [] Additionally, it exhibits strong antiproliferative effects against EGFR mutant-driven nonsmall cell lung cancer (NSCLC) cell lines and has shown promising results in xenograft mouse models. []
Relevance: CHMFL-EGFR-202 shares the 1H-pyrazolo[3,4-d]pyrimidin-4-amine core structure with 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, highlighting the versatility of this scaffold for targeting different kinases. [] The presence of a reactive group in CHMFL-EGFR-202, leading to irreversible inhibition, differentiates it from the likely reversible binding mode of 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine.
S29
Compound Description: S29 (1-(2-Chloro-2-(4-chlorophenyl-ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d] pyrimidin-4-amine) is a known inhibitor of c-SRC, a cytoplasmic tyrosine kinase. []
Relevance: S29 and 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine are structurally related, both containing the 1H-pyrazolo[3,4-d]pyrimidin-4-amine scaffold. [] This emphasizes the potential of this chemical class for further development as kinase inhibitors.
Compound Description: This novel compound displays inhibitory activity against NF-κB. [] INH #1 demonstrates anti-inflammatory effects in vivo by suppressing the production of inflammatory mediators and modulating cellular immune responses. [] These findings suggest its potential as a novel therapeutic agent for inflammatory diseases. []
Relevance: INH #1 and 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine share the core 1H-pyrazolo[3,4-d]pyrimidin-4-amine structure. [] The research on INH #1 highlights the potential for discovering new therapeutic agents by exploring different substituents and modifications on this central scaffold.
Compound Description: CHMFL-FLT3-213 is a highly potent type II FLT3 kinase inhibitor with demonstrated efficacy against a range of FLT3 kinase mutants, including those associated with FLT3-ITD positive AML. [] It shows promising in vivo activity, significantly inhibiting tumor growth in a xenograft mouse model without significant toxicity. []
Relevance: Similar to 1-[(3-Fluorophenyl)methyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, CHMFL-FLT3-213 belongs to the 1H-pyrazolo[3,4-d]pyrimidin-4-amine class of compounds. [] The development of CHMFL-FLT3-213 underscores the continued relevance and potential of this structural class in developing novel and effective FLT3 kinase inhibitors for treating AML.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.